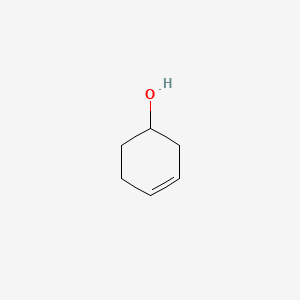

3-Cyclohexen-1-ol

Vue d'ensemble

Description

3-Cyclohexen-1-ol: is an organic compound with the molecular formula C₆H₁₀O . It is a cyclic alcohol with a hydroxyl group attached to the third carbon of a cyclohexene ring. This compound is known for its unique structure, which combines the properties of both alkenes and alcohols, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrolysis of 3-Chlorocyclohexene: One common method involves the hydrolysis of 3-chlorocyclohexene, followed by oxidation to yield 3-Cyclohexen-1-ol.

Reduction of Cyclohexenone: Another method is the reduction of cyclohexenone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of phenol to cyclohexanol, followed by dehydrogenation to cyclohexanone, and subsequent reduction to this compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Cyclohexen-1-ol can be oxidized to cyclohexenone using oxidizing agents like chromic acid.

Reduction: It can be reduced to cyclohexanol using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Cyclohexenone.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexenes depending on the reagent used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-Cyclohexen-1-ol serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of cyclic monoterpenes, which are essential in the fragrance and flavor industry. Derivatives of this compound can be synthesized for use as precursors in creating complex organic molecules.

Notable Reactions

Several key reactions involving this compound include:

- Cyclopropanation Reaction : A reaction using triisopropylbenzene sulfonate ester of 2-methoxy-5,5-dimethyl-2-vinyl-3-cyclohexen-1-ol with lithium triethylborohydride yields 8-methoxy-6,6-dimethylspiro[2.5]oct-4-ene, demonstrating retention of configuration at the quaternary center.

- Iron-Catalyzed Ring Opening : This reaction can produce highly substituted 3-cyclohexen-1-ols or 3-cyclohepten-1-ols with high regioselectivity.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It is present in essential oils derived from various plants and fungi, such as Muscodor kashayum, which demonstrates efficacy against a range of fungi, yeasts, and bacteria. This suggests potential applications in mycofumigation for postharvest storage of fruits and vegetables.

Medicinal Uses

While specific biological activities are not extensively documented, its presence in essential oils known for medicinal properties indicates potential therapeutic applications. For instance, Boswellia sacra, containing this compound, has been used traditionally for liver ailments.

Analytical Techniques

To analyze this compound effectively, several analytical techniques are employed:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of essential oils containing this compound against nine bacterial strains and several fungal species. The results demonstrated significant inhibition zones, indicating its potential as a natural preservative in food products and agricultural applications .

Case Study 2: Synthesis of Fragrance Compounds

In another research project, derivatives of this compound were synthesized to create novel fragrance compounds. The study highlighted the efficiency of these derivatives in producing scents that are both appealing and stable under various conditions, making them suitable for use in perfumes and cosmetics .

Mécanisme D'action

The mechanism of action of 3-Cyclohexen-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory properties . The compound may interact with receptors such as TRPV1, glutamate, and opioid receptors, contributing to its antinociceptive effects .

Comparaison Avec Des Composés Similaires

Cyclohexanol: A saturated alcohol with similar chemical properties but lacks the double bond present in 3-Cyclohexen-1-ol.

Cyclohexenone: An enone that shares the cyclohexene ring structure but has a ketone group instead of a hydroxyl group.

Cyclohexane: A saturated hydrocarbon that serves as a parent compound for many derivatives, including this compound.

Uniqueness: this compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Activité Biologique

3-Cyclohexen-1-ol, a cyclic allylic alcohol, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in medicine and industry.

This compound is characterized by a cyclohexene ring with a hydroxyl group attached. Its molecular formula is and it has a molecular weight of approximately 98.15 g/mol. The compound can undergo various chemical reactions, including oxidation to cyclohexenone and reduction to cyclohexanol, which are relevant in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving essential oils containing this compound demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting its potential as a natural preservative or therapeutic agent in combating infections .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Candida albicans | 1.0 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit nitric oxide production in certain cell lines, which is a critical mediator in inflammatory responses. This suggests that this compound may have therapeutic potential in managing conditions characterized by inflammation .

Case Study: Inhibition of Nitric Oxide Production

In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in nitric oxide levels in macrophage cultures, indicating its role as an anti-inflammatory agent. The IC50 value was determined to be around 50 µM, showcasing its potency.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Nitric Oxide Synthase Inhibition : By inhibiting the enzyme responsible for nitric oxide production, the compound reduces inflammatory responses.

- Free Radical Scavenging : Studies have shown that it possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress .

Pharmaceuticals

Given its biological activities, this compound is being explored as a potential ingredient in pharmaceuticals aimed at treating infections and inflammatory diseases. Its incorporation into formulations could enhance therapeutic efficacy while reducing side effects associated with conventional drugs.

Industrial Uses

In addition to its medicinal applications, this compound is utilized in the production of fragrances and as an intermediate in organic synthesis. Its unique chemical structure makes it valuable for creating complex organic molecules in the chemical industry .

Propriétés

IUPAC Name |

cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZZOPIABWYXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339513, DTXSID90870779 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-66-2 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Cyclohexen-1-ol?

A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not contain specific spectroscopic data, electron impact mass spectrometry has been utilized to study the fragmentation patterns of this compound, particularly regarding the retro Diels-Alder reaction. []

Q3: Where is this compound naturally found?

A3: this compound has been identified as a constituent of the essential oils from various plants, including Cinnamomum camphora [, ], Chrysanthemum spp. [], Juniperus sabina L. [], Myristica fragrans [], Artemisia vulgaris L. [], Ligularia sagitta [], Corydalis adunca [], Dracocephalum heterophyllum [], Zanthoxylum bungeanum [], Zanthoxylum armatum [], Camellia sinensis [], Lippia kituiensis [], Notopterygium [], Pinus armandii [], Dryobalanops aromatica [], and Citrus hystrix [].

Q4: What are the potential applications of this compound?

A4: this compound, as a component of essential oils, shows potential in various areas. For instance, Muscodor kashayum, a fungus that produces this compound among its volatile compounds, exhibits antimicrobial activity against a range of fungi, yeasts, and bacteria. [, ] This suggests potential applications in mycofumigation, particularly for postharvest storage of fruits and vegetables. [] Further research is needed to explore its specific applications in various fields.

Q5: What is the significance of the retro Diels-Alder reaction in the context of this compound?

A5: The retro Diels-Alder reaction is a key fragmentation pathway observed in the electron impact mass spectrometry of this compound. Studies using deuterium-labeled analogs have shown that double bond migration plays a minor role in this reaction, unlike in the related compound 2-Cyclohexen-1-ol. []

Q6: Can this compound be used as a precursor in organic synthesis?

A6: Yes, derivatives of this compound, such as 1-acetyl-4-methyl-3-cyclohexen-1-ol, are valuable precursors in the synthesis of cyclic monoterpenes, which are important fragrance and flavor compounds. []

Q7: Are there any notable reactions involving this compound?

A7: A unique cyclopropanation reaction using the triisopropylbenzene sulfonate ester of 2-methoxy-5,5-dimethyl-2-vinyl-3-cyclohexen-1-ol with lithium triethylborohydride yields 8-methoxy-6,6-dimethylspiro[2.5]oct-4-ene. This reaction surprisingly proceeds with retention of configuration at the newly formed quaternary center. [] Additionally, iron-catalyzed ring-opening reactions of oxabicyclic alkenes with Grignard reagents can utilize this compound derivatives to produce highly substituted 3-cyclohexen-1-ols or 3-cyclohepten-1-ols with high regio- and stereoselectivity. []

Q8: Does this compound have any reported biological activity?

A8: While specific biological activities of this compound are not extensively discussed in the provided abstracts, its presence in essential oils with known medicinal uses suggests potential bioactivity. For instance, Boswellia sacra oleo gum resin, containing this compound, has been traditionally used to treat liver problems. []

Q9: What analytical techniques are commonly employed for the analysis of this compound?

A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify this compound in complex mixtures like essential oils. [2, 4, 6-8, 11, 14-16, 18, 20, 22, 24-29] Different extraction methods, such as steam distillation [, , , , ], hydrodistillation [, , , , , , ], supercritical fluid extraction [], and simultaneous distillation extraction [] are employed depending on the sample matrix and the target compound's concentration.

Q10: Are there other analytical methods beyond GC-MS used to study this compound?

A10: While GC-MS is predominantly used, other techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are also employed to analyze volatile compounds including this compound in complex matrices. [, ] Heuristic Evolving Latent Projection (HELP), a chemometric method, has been utilized in conjunction with GC-MS to analyze volatile components, including this compound, in Radix Angelica Dahuricate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.